molecular formula C21H26ClN7O2 B2939327 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920206-45-7

3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2939327
CAS RN: 920206-45-7
M. Wt: 443.94
InChI Key: DGWUPSDBPOJSQR-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and an ethoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The presence of the triazole and piperazine rings in the molecule suggests that it could have a rigid and planar structure. These rings could participate in pi stacking interactions and hydrogen bonding, which could be important for its biological activity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the triazole ring can participate in nucleophilic substitution reactions, and the piperazine ring can undergo alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the polar triazole and piperazine rings suggests that the compound could have good solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Research in this area involves the synthesis of novel compounds related to the specified chemical structure, evaluating their potential as antimicrobial, anti-inflammatory, analgesic, antihypertensive, and anti-diabetic agents. These studies highlight the chemical versatility and potential therapeutic applications of compounds derived from or related to the specified structure.

  • Antimicrobial and Antifungal Activities : Compounds synthesized from similar structures have been evaluated for their antimicrobial activities, demonstrating good to moderate activity against various test microorganisms, including bacteria and fungi (Bektaş et al., 2007). These findings suggest potential applications in combating microbial infections.

  • Anti-inflammatory and Analgesic Agents : Novel derivatives have shown significant anti-inflammatory and analgesic activities, indicating their potential in the treatment of inflammation and pain (Abu‐Hashem et al., 2020). The synthesis approach and biological evaluation of these compounds open avenues for the development of new therapeutic agents.

  • Antihypertensive Agents : The synthesis of certain derivatives has been directed towards evaluating their antihypertensive potential, with some compounds showing promising activity. This suggests the possibility of developing new treatments for hypertension based on these chemical structures (Bayomi et al., 1999).

  • 5-HT2 Antagonist Activity : Derivatives have been tested for their 5-HT2 and alpha-1 receptor antagonist activity, identifying compounds with potent 5-HT2 antagonist activity without significant alpha-1 antagonist activity in vivo. This points to potential applications in treating disorders related to the serotonin system (Watanabe et al., 1992).

  • Anti-Diabetic Drugs : The evaluation of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential highlights the ongoing efforts to develop anti-diabetic medications based on novel chemical scaffolds. These compounds have shown promising results in in vitro and in vivo assays, underscoring their potential as anti-diabetic agents (Bindu et al., 2019).

Future Directions

The compound could be of interest in the field of medicinal chemistry due to the presence of the biologically active triazole and piperazine rings. Future research could focus on exploring its biological activity and optimizing its structure for better activity and selectivity .

properties

IUPAC Name

3-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN7O2/c1-4-31-16-7-5-15(6-8-16)29-19-17(25-26-29)18(23-14-24-19)27-9-11-28(12-10-27)20(30)21(2,3)13-22/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWUPSDBPOJSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)CCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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